molecular formula C10H12N2O4 B1359298 Methyl 5-(dimethylamino)-2-nitrobenzoate CAS No. 749863-29-4

Methyl 5-(dimethylamino)-2-nitrobenzoate

Cat. No.: B1359298
CAS No.: 749863-29-4
M. Wt: 224.21 g/mol
InChI Key: MCILWQJVQABHJC-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylamino)-2-nitrobenzoate is an aromatic ester featuring a benzoate backbone with a dimethylamino (-N(CH₃)₂) substituent at the 5-position and a nitro (-NO₂) group at the 2-position. This compound is structurally notable for its electron-donating dimethylamino group and electron-withdrawing nitro group, which create a polarized electronic environment. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

methyl 5-(dimethylamino)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)7-4-5-9(12(14)15)8(6-7)10(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILWQJVQABHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630966
Record name Methyl 5-(dimethylamino)-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749863-29-4
Record name Benzoic acid, 5-(dimethylamino)-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749863-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 5-(dimethylamino)-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(dimethylamino)-2-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylamino)-2-nitrobenzoate typically involves the nitration of methyl 5-(dimethylamino)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of Methyl 5-(dimethylamino)-2-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

Methyl 5-(dimethylamino)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.

    Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (nitro, ester, or amino substituents) or structural motifs:

Methyl 5-Methoxy-2-Nitrobenzoate

  • Structure : Methoxy (-OCH₃) at 5-position, nitro at 2-position.
  • Key Differences: The methoxy group is less electron-donating than dimethylamino, resulting in reduced polarization. This may lower solubility in polar solvents compared to the dimethylamino analog.
  • Applications : Similar nitro-ester derivatives are often intermediates in agrochemical or pharmaceutical synthesis.
  • Similarity Score: 0.93 (structural similarity to Methyl 5-(dimethylamino)-2-nitrobenzoate) .

2-Methylamino-5-Nitrobenzoic Acid

  • Structure: Carboxylic acid (-COOH) instead of methyl ester, methylamino (-NHCH₃) at 2-position, nitro at 5-position.
  • Key Differences : The free carboxylic acid enhances hydrogen-bonding capacity, improving crystallinity but reducing lipophilicity. This compound is a documented precursor for benzodiazepines, highlighting its utility in medicinal chemistry .

Methyl 2-Chloro-5-Methyl-4-Nitrobenzoate

  • Structure : Chloro (-Cl) at 2-position, methyl (-CH₃) at 5-position, nitro at 4-position.
  • Key Differences: The chloro and nitro groups are both electron-withdrawing, creating a distinct electronic profile. Positional isomerism (nitro at 4 vs. 2) alters resonance stabilization and reactivity .

Methyl-5(2,4-Dichlorophenoxy)-2-Nitrobenzoate

  • Structure: 2,4-Dichlorophenoxy (-O-C₆H₃Cl₂) at 5-position, nitro at 2-position.
  • Key Differences: The bulky phenoxy group increases molecular weight and hydrophobicity.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications/Notes
This compound -N(CH₃)₂ (5), -NO₂ (2), -COOCH₃ ~240.25 (estimated) Polarized structure, discontinued Potential precursor for metal complexes or drugs
Methyl 5-methoxy-2-nitrobenzoate -OCH₃ (5), -NO₂ (2), -COOCH₃ ~211.16 (estimated) Moderate polarity, higher stability Agrochemical intermediates
2-Methylamino-5-nitrobenzoic acid -NHCH₃ (2), -NO₂ (5), -COOH ~196.15 (calculated) High crystallinity, hydrogen-bonding Benzodiazepine precursor
Methyl 2-chloro-5-methyl-4-nitrobenzoate -Cl (2), -CH₃ (5), -NO₂ (4) 229.62 (calculated*) Steric hindrance, electron-withdrawing Unclear; structural studies
Methyl-5(2,4-dichlorophenoxy)-2-nitrobenzoate -O-C₆H₃Cl₂ (5), -NO₂ (2) ~330.56 (estimated) High hydrophobicity, stability Specialty chemical applications

*Molecular weight recalculated based on C₉H₇ClNO₄ formula (discrepancy noted in ’s reported data).

Research Findings and Implications

  • In contrast, chloro or phenoxy substituents in analogs diminish reactivity toward such reactions .
  • Biological Relevance: The dimethylamino-nitro combination is rare in pharmacopeial compounds (e.g., ranitidine derivatives feature dimethylamino groups but with furan rings), suggesting niche applications .
  • Synthetic Utility: Structural analogs like 2-methylamino-5-nitrobenzoic acid demonstrate the importance of nitro-aromatic esters in synthesizing heterocycles, a role this compound may share .

Biological Activity

Methyl 5-(dimethylamino)-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Dimethylamino group : Enhances solubility and potential interactions with biological targets.
  • Nitro group : Capable of undergoing reduction to form reactive intermediates that can interact with various biomolecules.

The molecular formula for this compound is C10_{10}H12_{12}N2_{2}O4_{4}, and it has garnered attention for its potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves:

  • Reduction of the Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with DNA or proteins, potentially resulting in cytotoxic effects.
  • Nucleophilic Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further chemical modifications that may enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to range from 156.2 to 625 mg/L against various bacterial strains .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for certain enzymes, such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases. Its structure allows it to interact effectively with enzyme active sites, leading to significant inhibition .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant antibacterial activity, particularly against Acinetobacter baumannii, with MIC values demonstrating its potential as an antibacterial agent .
  • Enzyme Inhibition Studies :
    • In vitro assays were conducted to assess the inhibitory effects on BChE. The results showed that compounds derived from this compound exhibited improved potency compared to traditional inhibitors like donepezil, making it a candidate for further pharmacological exploration .
  • Cytotoxicity Assessment :
    • The cytotoxic effects of this compound were evaluated using human cell lines (e.g., SH-SY5Y neuroblastoma cells). The compound demonstrated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntibacterialEffective against Acinetobacter baumannii
Enzyme InhibitionInhibits butyrylcholinesterase (BChE)
CytotoxicityLow toxicity observed in SH-SY5Y neuroblastoma cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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